molecular formula C14H19ClN2O3 B3027634 N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride CAS No. 1353948-20-5

N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride

Cat. No. B3027634
CAS RN: 1353948-20-5
M. Wt: 298.76
InChI Key: NRWXNDLQCAAGAC-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . For example, Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Molecular Interaction Studies

  • Molecular Interaction with CB1 Cannabinoid Receptor : N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride shows potent and selective antagonism for the CB1 cannabinoid receptor. Research using the AM1 molecular orbital method indicates that this compound significantly influences the steric binding interaction with the receptor, similar to cannabinoid agonists (Shim et al., 2002).

Drug Synthesis and Pharmacology

  • Synthesis for Anti-Hypertensive Drug Application : An improved process for the synthesis of N-(2,3-Dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, an important intermediate for the anti-hypertensive agent Doxazosin, has been developed. This indicates a potential use in the preparation of medications aimed at treating hypertension (Ramesh et al., 2006).

  • Process for Rho Kinase Inhibitor : N-(Pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a compound with structural similarities to this compound, is under investigation for treating central nervous system disorders. The scalable synthetic process developed for this compound indicates its relevance in pharmacological research (Wei et al., 2016).

Biological Activity and Chemical Synthesis

  • Antimicrobial Activity : Synthesis and evaluation of new pyridine derivatives, which structurally relate to this compound, demonstrate potential antimicrobial activity. This suggests a potential role in developing antimicrobial agents (Patel et al., 2011).

  • Evaluation as Antipsychotic Agents : Heterocyclic analogues of compounds structurally related to this compound have been evaluated as potential antipsychotic agents. These studies suggest its structural analogues' importance in psychopharmacology (Norman et al., 1996).

Future Directions

Piperidine and its derivatives continue to be a significant area of research in the pharmaceutical industry, with more than 7000 piperidine-related papers published during the last five years . The development of novel piperidine derivatives for various therapeutic applications is a promising future direction .

properties

IUPAC Name

N-piperidin-3-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3.ClH/c17-14(16-11-2-1-5-15-9-11)10-3-4-12-13(8-10)19-7-6-18-12;/h3-4,8,11,15H,1-2,5-7,9H2,(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWXNDLQCAAGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)C2=CC3=C(C=C2)OCCO3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1353948-20-5
Record name 1,4-Benzodioxin-6-carboxamide, 2,3-dihydro-N-3-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353948-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride
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N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride
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N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride
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N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride
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N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride
Reactant of Route 6
N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride

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